molecular formula C10H14Cl2N4O B12869045 1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride

1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B12869045
M. Wt: 277.15 g/mol
InChI Key: BOKYHZIYMXEGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H13N4O·2HCl. It is known for its unique structure, which includes an oxazolo[4,5-b]pyridine ring fused to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Oxazolo[4,5-b]pyridine Ring: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate reagent to form the oxazolo ring.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxazolo[4,5-b]pyridine intermediate.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine dihydrochloride
  • **1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one

Uniqueness

1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific ring structure and the presence of both oxazolo and pyrrolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14Cl2N4O

Molecular Weight

277.15 g/mol

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H12N4O.2ClH/c11-7-3-5-14(6-7)10-13-9-8(15-10)2-1-4-12-9;;/h1-2,4,7H,3,5-6,11H2;2*1H

InChI Key

BOKYHZIYMXEGPQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=NC3=C(O2)C=CC=N3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.